trans vs. cis Epoxysuccinate: Binary Activity Gate in Cysteine Protease Inhibition
In a systematic structure–activity study of E-64 constituents against papain, the trans-epoxysuccinic acid moiety was demonstrated to be essential for inhibitory activity: the trans-form produced potent irreversible inhibition via S-alkylation of the catalytic cysteine, whereas the cis-form exhibited no detectable activity under identical assay conditions [1]. This establishes a binary activity gate—trans is active, cis is inactive—that cannot be modulated by varying substituents on the carboxylate groups.
| Evidence Dimension | Papain inhibitory activity (qualitative binary outcome) |
|---|---|
| Target Compound Data | trans-epoxysuccinic acid: active (essential for inhibition) |
| Comparator Or Baseline | cis-epoxysuccinic acid: no activity |
| Quantified Difference | Qualitative binary: active vs. inactive (not a graded difference) |
| Conditions | Papain enzyme assay; E-64 constituent derivatives; Agric Biol Chem 1978 |
Why This Matters
For procurement decisions, this means that cis-contaminated trans-epoxysuccinate will produce false-negative results in cysteine protease inhibition assays, mandating stereochemical purity verification.
- [1] Hanada K, Tamai M, Yamagishi M, Ohmura S, Sawada J, Tanaka I. Inhibitory activities of E-64 derivatives on papain. Agric Biol Chem. 1978;42(3):537-541. doi:10.1271/bbb1961.42.537 View Source
